Scientific Field: Dermatology
Summary of the Application: 4-t-butylcyclohexanol is used in skincare products to treat sensitive skin.
Methods of Application or Experimental Procedures: In vitro, 4-t-butylcyclohexanol was analyzed for its potential to decrease the release of PGE2 and activation of NFjB and to inhibit TRPV1 activation or the release of neuronal CGRP.
Results or Outcomes: In vitro, 4-t-butylcyclohexanol significantly reduced TRPV1 activation.
4-Butylcyclohexanol, also known as 4-tert-butylcyclohexanol, is an organic compound with the molecular formula and a molecular weight of approximately 156.27 g/mol. It is characterized by a cyclohexane ring with a tert-butyl group attached at the fourth position. The compound appears as a white powder or granules and has a melting point range of 62-70 °C and a boiling point of 110-115 °C at reduced pressure (15 mm Hg) . Its solubility in water is low (<1 g/L at 20 °C), but it is soluble in organic solvents such as methanol .
The compound exhibits a distinctive woody, musty odor, reminiscent of patchouli, camphor, and mint . Its chemical structure allows for the existence of two stereoisomers: cis and trans forms, which differ in the spatial arrangement of the tert-butyl group relative to the hydroxyl group.
The synthesis of 4-butylcyclohexanol can be accomplished through several methods:
4-Butylcyclohexanol has several applications across various fields:
Studies involving interaction mechanisms of 4-butylcyclohexanol focus on its behavior in oxidation-reduction processes. For instance, when subjected to oxidation, it converts to its corresponding ketone (4-butylcyclohexanone), which can then be reduced back to the alcohol form under specific conditions. These interactions are crucial for understanding its reactivity and potential applications in synthetic chemistry.
Several compounds share structural similarities with 4-butylcyclohexanol. Below is a comparison highlighting their uniqueness:
| Compound Name | Molecular Formula | Key Features |
|---|---|---|
| 4-Methylcyclohexanol | C7H14O | Smaller alkyl group; less steric hindrance |
| Cyclohexanol | C6H12O | No bulky substituent; simpler structure |
| 1-Hydroxy-2-methylcyclopentane | C7H14O | Different ring structure; more reactive |
| 1-Octanol | C8H18O | Longer carbon chain; different properties |
While these compounds share similar functional groups or ring structures, 4-butylcyclohexanol's unique tert-butyl group imparts distinct steric effects and reactivity patterns not observed in simpler analogs.